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Vibsanin C

Cat. No.: B1161522
CAS No.: 74690-89-4
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry involves the study of chemical compounds produced by living organisms. Diterpenoids, a large class of natural products, are composed of four isoprene units, typically resulting in a C20 skeleton. Vibsane-type diterpenoids represent a less common and structurally diverse subclass within this group. Their intricate structures, often featuring unusual ring systems, make them compelling subjects for isolation, structure elucidation, and synthesis studies in natural products chemistry. researchgate.netnih.gov

Occurrence and Biological Significance of the Vibsane Class

Vibsane-type diterpenoids are considered rarely occurring natural products, having been found almost exclusively in species of the Viburnum genus, such as Viburnum awabuki, Viburnum odoratissimum, and Viburnum suspensum. researchgate.netresearchgate.netbeilstein-journals.org The Viburnum genus is part of the Adoxaceae family. researchgate.netnih.gov

The vibsane class exhibits structural diversity, broadly categorized into 11-membered ring, 7-membered ring, and rearranged (neovibsanin) types. researchgate.netresearchgate.net This structural variety contributes to a unique chemical library with potential biological significance. Research has indicated that vibsane-type diterpenoids possess various pharmacological effects, including anti-tumor, neuroprotective, anti-inflammatory, and anti-oxidant activities. syphu.edu.cn Specifically, vibsane-type diterpenoids have been reported to possess significant anti-tumor activities against various cancer cell lines. syphu.edu.cnresearchgate.netresearchgate.net

Overview of Academic Research Trajectory for Vibsanin C

The research trajectory for this compound is intertwined with the study of vibsane-type diterpenoids as a whole. Following the initial reports of vibsane-type diterpenoids from Viburnum odoratissimum in the 1980s, scientists have been drawn to these compounds due to their complex structures and biological potential. nih.gov

This compound itself is characterized as a novel 7-membered vibsane-type diterpene. researchgate.netresearchgate.net Its absolute structure was established through methods such as X-ray crystallographic analysis of its derivative. researchgate.netresearchgate.net Research has demonstrated a chemical correlation between this compound and other vibsane-type diterpenoids, suggesting potential biosynthetic relationships. For instance, this compound has been shown to be a possible Cope rearranged product derived from Vibsanin B, an 11-membered ring vibsane-type diterpene. researchgate.netresearchgate.net Furthermore, Vibsanin E, a tricyclic vibsane-type diterpene, has been prepared from this compound, indicating a potential biosynthetic route. researchgate.netacs.org

Studies have focused on the isolation of this compound and its derivatives from Viburnum species, particularly Viburnum awabuki and Viburnum odoratissimum. researchgate.netnih.govnih.gov Spectroscopic analyses, including NMR data, have been crucial in elucidating the structures of this compound and related compounds. researchgate.netnih.gov Research has also explored the cytotoxic activities of this compound and its epimers against certain cancer cell lines, such as KB cells. nih.gov

The ongoing research into this compound and other vibsane-type diterpenoids highlights their importance as natural products with intriguing chemical scaffolds and promising biological activities, driving further investigation into their potential applications.

Cytotoxic Activity of Selected Vibsane-Type Diterpenoids

Compound NameSourceCell LineIC50 Value
Vibsanol CViburnum odoratissimumHL-603.35 µM
Vibsanol CViburnum odoratissimumSMMC-77214.41 µM
Vibsanol CViburnum odoratissimumA-5495.18 µM
Vibsanol CViburnum odoratissimumMCF-711.30 µM
Vibsanol CViburnum odoratissimumSW-4803.70 µM
This compoundViburnum awabukiKB cellsModerate activity
5-epi-vibsanin CViburnum awabukiKB cellsModerate activity
5-epi-vibsanin HViburnum awabukiKB cellsModerate activity
Vibsanolide BViburnum odoratissimumA5491.11 μM

Properties

CAS No.

74690-89-4

Molecular Formula

C25H36O5

Appearance

Oil

Origin of Product

United States

Isolation and Purification Methodologies

Extraction Techniques from Natural Sources

Vibsanin C is primarily isolated from the leaves and flowers of plants belonging to the Viburnum genus, notably Viburnum awabuki and Viburnum odoratissimum. researchgate.netnih.gov The initial step involves the extraction of the compound from dried and powdered plant material.

A common method utilizes solvent extraction, where an organic solvent is used to dissolve the desired compounds from the plant matrix. For instance, an acetone (B3395972) extract from the leaves and flowers of Viburnum odoratissimum has been a successful source for isolating this compound. nih.gov The process typically involves macerating or percolating the plant material with the solvent over an extended period. Following extraction, the solvent is removed under reduced pressure to yield a crude extract. This concentrated extract contains a complex mixture of phytochemicals, including this compound, from which the target compound must be separated.

Chromatographic and Advanced Separation Strategies

Following the initial extraction, the crude mixture undergoes a series of chromatographic separations to isolate this compound. This purification is often guided by bioassays to track the desired compound through different fractions (bioassay-directed fractionation).

The process generally involves the following stages:

Column Chromatography: The crude extract is first subjected to column chromatography, often using silica gel as the stationary phase. The extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. Compounds separate based on their differing affinities for the silica gel and the solvent. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing this compound.

Reversed-Phase Chromatography: Fractions enriched with this compound are often further purified using reversed-phase chromatography. bohrium.com In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and a more polar mobile phase is used. This method is highly effective for separating compounds with similar polarities.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, High-Performance Liquid Chromatography (HPLC) is employed. bohrium.com This technique uses high pressure to pass the solvent through a column packed with very fine particles, leading to high-resolution separations. Reversed-phase HPLC is commonly used in the final steps to obtain pure this compound.

Spectroscopic Characterization for Structural Confirmation

Once a pure sample of this compound is isolated, its chemical structure is confirmed using a combination of spectroscopic methods. nih.govcapes.gov.br These techniques provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula of the compound by measuring its exact mass-to-charge ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as carbonyl (C=O) and hydroxyl (O-H) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. Both ¹H (proton) and ¹³C (carbon) NMR spectra are acquired. nih.govcapes.gov.br

¹H NMR: This spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., whether they are part of a C=O group, C=C double bond, or saturated alkyl chain).

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is crucial for determining the relative stereochemistry of the molecule. nih.gov

The structural elucidation of this compound is confirmed by comparing its spectroscopic data with that of previously identified vibsane-type diterpenes. nih.govcapes.gov.br

The following tables present the ¹H and ¹³C NMR spectral data for this compound, which are critical for its structural identification.

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃) Data sourced from comparative analysis in Fukuyama et al., 2002. nih.gov

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-12.37m
H-25.56d9.0
H-35.64d9.0
H-52.87br d11.0
H-6α1.83m
H-6β1.57m
H-7α1.70m
H-7β1.45m
H-92.10m
H-102.50d11.0
H-121.95m
H-131.87m
H-145.60s
H-151.10d6.5
H-160.95d6.5
H-171.05d6.5
H-181.76s
H-209.60s

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃) Data sourced from comparative analysis in Fukuyama et al., 2002. nih.gov

CarbonChemical Shift (δ, ppm)Type
C-148.9CH
C-2129.8CH
C-3134.1CH
C-4140.5C
C-553.9CH
C-632.5CH₂
C-735.5CH₂
C-8134.4C
C-942.1CH
C-1054.3CH
C-1138.6C
C-1227.9CH
C-1331.0CH
C-14126.9CH
C-1521.3CH₃
C-1621.0CH₃
C-1718.9CH₃
C-189.7CH₃
C-19170.1C
C-20194.5CH

Chemical Synthesis Approaches

Total Synthesis Strategies

Total synthesis endeavors for vibsane-type diterpenoids typically involve the construction of the central ring system, which can be an 11-membered, 7-membered, or a rearranged skeleton, followed by the elaboration of the molecule with peripheral functionalities. researchgate.netd-nb.inforesearchgate.net

Retrosynthetic Analysis of the Vibsanin C Core

Retrosynthetic analysis of the this compound core often explores disconnections that facilitate the formation of the characteristic seven-membered ring. publish.csiro.auresearchgate.netacs.org Strategies frequently aim to simplify the complex polycyclic structure into more readily accessible starting materials or intermediates. Biomimetic retrosynthetic approaches, drawing inspiration from the proposed biosynthetic pathway where this compound is formed from vibsanin B via a Cope rearrangement, have also been influential in synthetic planning. researchgate.netpublish.csiro.au This suggests that synthetic routes could potentially involve a late-stage rearrangement to form the seven-membered ring.

Key Synthetic Transformations and Methodologies

The total synthesis of vibsane-type diterpenoids has successfully employed a range of key synthetic transformations. Cycloaddition reactions, particularly the [4+3] cycloaddition between vinylcarbenoids and dienes, have emerged as powerful tools for the construction of the seven-membered ring system found in this compound and other related compounds. acs.orgorganic-chemistry.orgnih.govthieme-connect.com This transformation is often described as a tandem process involving initial cyclopropanation followed by a Cope rearrangement. acs.orgorganic-chemistry.orgnih.govthieme-connect.com

Wittig reactions have been frequently utilized for the introduction of the distinctive enol ester side chains present in many vibsanins. d-nb.infoorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.org Rearrangement reactions, such as the Cope rearrangement, are significant not only in the proposed biosynthesis of this compound from vibsanin B but have also been strategically incorporated into synthetic sequences to build the core structure or introduce specific features. organic-chemistry.orgnih.govthieme-connect.comcas.cn Other notable methodologies include intramolecular hetero Diels-Alder reactions and retro-aldol type ring opening reactions, which have been explored to access different vibsane skeletons starting from precursors like vibsanin B. cas.cn

Stereoselective and Asymmetric Synthesis Approaches

Controlling the stereochemistry is a critical aspect in the synthesis of this compound due to its multiple stereogenic centers. researchgate.netnih.gov Efforts have been made to develop stereoselective and asymmetric synthetic routes to ensure the correct relative and absolute configurations are established. The use of chiral catalysts, such as specific dirhodium complexes, has been effective in achieving high enantioselectivity in key steps like the [4+3] cycloaddition, which is crucial for setting the stereochemistry of the seven-membered ring core. acs.orgnih.govthieme-connect.com Diastereocontrol in reactions like conjugate additions and Claisen rearrangements is also essential for the successful construction of the complex stereochemical architecture of vibsane diterpenoids. organic-chemistry.orgnih.govnih.gov

Synthetic Derivatization and Analogue Design

Synthetic derivatization of this compound and related vibsane diterpenoids is undertaken to investigate their biological activities and to establish structure-activity relationships (SARs). researchgate.netacs.org This involves targeted chemical modifications at specific positions on the vibsane scaffold.

Chemical Methods for Generating Analogues and Derivatives

A variety of chemical methods are employed to synthesize analogues and derivatives of this compound and other vibsane diterpenoids. These methods involve selective functional group transformations at the identified positions, such as C18, C4, C7, and C8. researchgate.netd-nb.infoacs.orgbeilstein-journals.org Examples of chemical modifications include the introduction of different substituents, changes in oxidation states, and alterations to the structure of the side chains. researchgate.netd-nb.infoacs.orgbeilstein-journals.org These transformations allow for the creation of a diverse set of derivatives to systematically explore the impact of structural variations on biological activity. researchgate.netacs.org

Based on the search results, information specifically detailing "Library Generation and Diversification Strategies" directly from the synthesis of this compound is limited. However, several sources discuss the synthesis of this compound derivatives or analogs, often with the goal of exploring their biological activities, which aligns with the broader purpose of library generation in medicinal chemistry.

Here's a synthesis of the relevant findings for section 3.2.3:

3.2.3. Library Generation and Diversification Strategies

Research into this compound and related vibsane-type diterpenoids has involved the synthesis of derivatives and analogs to explore their structural diversity and biological activities. While comprehensive combinatorial library generation directly from a total synthesis of this compound is not extensively detailed in the provided search results, strategies for diversification of the vibsane scaffold, including modifications to this compound or its precursors like Vibsanin B, have been reported.

One approach involves the chemical conversion of existing vibsane-type diterpenoids. For instance, Vibsanin E (PubChem CID: 65223058) has been prepared from this compound (PubChem CID: 6436506) through a chemical reaction using BF3·OEt2, demonstrating a method for structural transformation within the vibsane family nih.gov. This conversion also suggests a possible biosynthetic link between Vibsanin B, this compound, and Vibsanin E, highlighting the inherent potential for structural diversity within this class of compounds nih.govresearchgate.net.

Another strategy focuses on the synthesis of derivatives by modifying specific positions on the vibsane scaffold. Studies on Vibsanin B (PubChem CID: 65223057), a potential precursor to this compound, have explored the synthesis of derivatives with modifications at positions such as C4, C7, C8, and particularly C18 researchgate.netacs.orgfigshare.com. These efforts were driven by structure-activity relationship (SAR) studies, aiming to identify compounds with improved biological properties, such as enhanced inhibition of Hsp90 researchgate.netacs.orgfigshare.com. For example, a series of Vibsanin B analogues with modifications at the C18 position were designed and synthesized, and their activity as Hsp90 inhibitors was evaluated researchgate.netacs.orgfigshare.com. This targeted synthesis of analogs at specific sites represents a diversification strategy to generate compounds with varied biological profiles.

Research has shown that different reaction conditions applied to a common precursor like Vibsanin B can lead to derivatives with different skeletal structures, including a 7-membered ring system characteristic of this compound cas.cn. This indicates that synthetic routes can be designed to access diverse vibsane scaffolds from a common starting point, providing a basis for generating a library of compounds with core structural variations cas.cn.

While explicit large-scale combinatorial library synthesis of this compound derivatives is not prominently featured in the search results, the reported synthesis of various analogs and the exploration of different reaction pathways from common vibsane precursors demonstrate strategies for generating structural diversity around the this compound scaffold for biological evaluation. researchgate.netacs.orgfigshare.comcas.cn

Data tables presenting specific libraries generated directly from this compound synthesis with detailed compound structures and yields were not found within the search results. However, the research on Vibsanin B derivatives provides an example of targeted diversification.

Precursor CompoundModification SitesExamples of ModificationsPurpose of DiversificationKey Findings (if available)
Vibsanin B (PubChem CID: 65223057)C4, C7, C8, C18Fluoride (B91410) at C18, Aldehyde at C18, Carboxyl at C18, linking N-methylpiperazine at C18Structure-Activity Relationship (SAR) studies, Hsp90 inhibitionC18 fluoride derivative showed enhanced antiproliferative activity acs.org. Compound 12f (C18 modification) showed potency against SK-BR-3 cells researchgate.netacs.orgfigshare.com.
This compound (PubChem CID: 6436506)Not explicitly detailed for library generation, but converted to Vibsanin E.Conversion to Vibsanin EChemical correlation, potential biosynthetic linkVibsanin E obtained in 50% yield from this compound nih.gov.

Structure Activity Relationship Sar Studies of Vibsanin C and Analogues

Elucidation of Pharmacophoric Features for Target Interaction

Pharmacophoric features represent the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. Studies on Vibsanin C and its analogues, particularly in the context of Hsp90 inhibition, have begun to shed light on these features.

Research involving this compound derivatives designed as Hsp90 inhibitors has utilized docking analysis to understand their interaction with the target protein med-life.cngithub.io. This computational approach helps predict the binding mode and identify potential interaction points within the binding site med-life.cngithub.io. While specific detailed pharmacophoric models for this compound were not explicitly detailed in the search results, the use of docking analysis in SAR studies implies an investigation into the molecular features of this compound analogues that are critical for binding to Hsp90 med-life.cngithub.io.

In the context of other vibsane-type diterpenoids, studies on Vibsanin A's interaction with Protein Kinase C (PKC) C1 domains indicated that the ester group is involved in CH-O hydrogen bonds with the protein. This highlights the importance of specific functional groups and their spatial arrangement for target interaction within this class of compounds. Although this finding is for Vibsanin A, it provides insight into the types of interactions that may be relevant for other vibsanes, including this compound, when interacting with their respective targets.

Correlation between Specific Structural Motifs and Biological Activity

SAR studies on this compound analogues have focused on modifications at specific positions to understand their impact on biological activity. For analogues designed as Hsp90 inhibitors, emphasis has been placed on modifications at the C18 position med-life.cngithub.io. Biological evaluation of these analogues demonstrated a correlation between the structural changes at C18 and their Hsp90 inhibitory activity med-life.cngithub.io. For instance, analogues 29 and 31 showed potent Hsp90 inhibitory activity with IC50 values of 0.39 and 0.27 μM, respectively med-life.cngithub.io.

CompoundModification PositionTargetActivity (IC50)Citation
This compound-Hsp90 (?)Not specified
Analogue 29C18Hsp900.39 μM med-life.cngithub.io
Analogue 31C18Hsp900.27 μM med-life.cngithub.io

Studies on Vibsanin B derivatives, also investigated as HSP90 C-terminal inhibitors, explored modifications at the C18, C4, C7, and C8 positions, indicating that these regions of the vibsane scaffold are amenable to modification and influence activity. This compound is structurally related to Vibsanin B, being potentially a rearranged product, suggesting that similar positions might be important for its activity profile.

Further insights into the role of specific groups come from SAR studies on Vibsanin A. The hydroxymethyl group in Vibsanin A was found to be an important substituent for inducing differentiation of AML cells. Conversely, the ester group of Vibsanin A negatively affected its antiproliferative activity against leukemia cells, despite being involved in hydrogen bonding with PKC C1 domains. These findings underscore the complex interplay between different structural features and their influence on specific biological outcomes.

Computational Approaches in SAR (e.g., 3D-QSAR)

Computational approaches play a significant role in modern SAR studies, complementing experimental efforts by providing insights into molecular interactions and predicting activity. For this compound derivatives targeting Hsp90, molecular docking and molecular dynamics simulations have been employed in conjunction with SAR analysis med-life.cngithub.io. Molecular docking helps to predict the likely binding pose of a ligand within the target's binding site, providing a structural context for interpreting SAR data med-life.cngithub.io. Molecular dynamics simulations can offer further understanding of the stability of the ligand-protein complex and the dynamic nature of their interaction.

Molecular and Cellular Mechanisms of Action

Identification and Validation of Molecular Targets

Vibsanin C and related vibsane-type diterpenoids have been identified as compounds that interact with and modulate the activity of significant molecular targets within cells. These targets include the molecular chaperone HSP90 and the enzyme family Protein Kinase C (PKC).

Heat Shock Protein 90 (HSP90) Interactions

Heat Shock Protein 90 (HSP90) is an ATP-dependent molecular chaperone crucial for the folding, stability, and function of a wide array of client proteins, many of which are involved in cell growth, survival, and differentiation. researchgate.netnih.gov HSP90 exists as a homodimer, with each monomer containing an N-terminal domain (NTD) that binds ATP, a middle domain (MD) involved in client protein binding, and a C-terminal domain (CTD) responsible for dimerization and co-chaperone interactions. nih.govunige.ch

Studies on vibsane-type diterpenoids, including this compound and its analogues, have indicated direct interaction with HSP90. researchgate.netnih.gov Specifically, certain this compound analogues have demonstrated effective HSP90 inhibitory activity, with reported IC₅₀ values as low as 0.27 μM and 0.39 μM for compounds 31 and 29, respectively, in in vitro studies. researchgate.netnih.gov This direct interaction has been confirmed through various experimental approaches. researchgate.netnih.gov

Differential Binding to HSP90 Isoforms (e.g., HSP90α vs. HSP90β)

Mammals possess two primary cytosolic HSP90 isoforms, HSP90α and HSP90β, which share high sequence identity but exhibit some functional distinctions and differential expression patterns. unige.chresearchgate.net Research, particularly with Vibsanin B (a related vibsane), has shown preferential targeting of HSP90β compared to HSP90α. researchgate.netacs.orgnih.govfigshare.comfigshare.com This suggests that vibsane-type diterpenoids, including potentially this compound, may exhibit isoform selectivity in their binding to HSP90. nih.govresearchgate.net For instance, Vibsanin B and its derivatives have been noted as HSP90β-selective C-terminal inhibitors. researchgate.net Another compound, KU675 (an analog of novobiocin, a known C-terminal binder), has shown selectivity for HSP90α. nih.gov This highlights the potential for developing vibsanin-based compounds with tailored isoform selectivity.

Below is a table summarizing the reported isoform selectivity and binding sites for some HSP90 inhibitors, including a related vibsanin:

CompoundHSP90 Isoform SelectivityBinding SiteSource
Vibsanin B and derivativesHSP90β > HSP90αC-terminal domain researchgate.net
KU675 (Novobiocin analog)HSP90αC-terminal domain nih.gov
KUNB31HSP90βN-terminal domain researchgate.net
Geldanamycin and RadicicolPan-inhibitorsN-terminal domain nih.govacs.orgacs.org
Allosteric Modulation and C-Terminal Binding Recognition

While many classic HSP90 inhibitors target the N-terminal ATP-binding pocket, vibsane-type diterpenoids, including Vibsanin B, have been shown to bind to the C-terminal domain of HSP90. nih.govacs.orgnih.govfigshare.comfigshare.com The CTD contains a nucleotide-binding site that can allosterically modulate the ATPase activity in the NTD. nih.govucl.ac.uk Binding to the C-terminus offers an alternative strategy for HSP90 inhibition that may avoid some of the limitations of N-terminal inhibitors, such as the induction of the heat shock response. nih.govresearchgate.net

Experimental evidence, such as pull-down assays and molecular docking studies with Vibsanin B and its derivatives, supports direct binding to the HSP90 C-terminus. acs.orgnih.govfigshare.comfigshare.com The C-terminal domain also features a conserved MEEVD sequence that interacts with TPR-containing co-chaperones, which are vital for regulating the HSP90 cycle. nih.govucl.ac.uk Targeting this region or the C-terminal ATP-binding site allows for the disruption of HSP90 function through alternative mechanisms. nih.govbiorxiv.org

Downstream Client Protein Modulation and Degradation

Inhibition of HSP90, whether through N-terminal or C-terminal binding, disrupts its chaperone function, leading to the destabilization and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. nih.govacs.org Many of these client proteins are oncogenic kinases and signaling molecules essential for cancer cell survival and proliferation. nih.govacs.org

Studies on this compound analogues have indicated their ability to promote apoptosis in cancer cells, a process often linked to the degradation of pro-survival HSP90 client proteins. researchgate.netnih.gov While specific data on this compound's impact on individual client proteins is less detailed in the provided snippets compared to some derivatives or related vibsanes, the general mechanism of HSP90 inhibition by vibsane-type compounds suggests a similar outcome of client protein modulation and degradation. For example, deguelin, another C-terminal HSP90 inhibitor, leads to the degradation of HIF-1α. nih.gov Novobiocin, also a C-terminal binder, causes depletion of kinases like v-Src, Raf-1, and p185ErbB2. nih.gov

Protein Kinase C (PKC) Activation and Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. aacrjournals.orgoup.comfrontiersin.org PKC isoforms are classified into classical (cPKC), novel (nPKC), and atypical (aPKC) based on their activation requirements. aacrjournals.orgfrontiersin.orgfrontiersin.org

Vibsanin A, another vibsane-type diterpenoid, has been shown to directly interact with and activate Protein Kinase C isozymes. aacrjournals.orgresearchgate.netx-mol.netexlibrisgroup.comnih.govfigshare.comresearchgate.netdntb.gov.uamedchemexpress.comtargetmol.comsigmaaldrich.comnih.gov This activation by Vibsanin A has been linked to the induction of differentiation in myeloid leukemia cells. aacrjournals.orgresearchgate.netx-mol.netexlibrisgroup.comnih.govfigshare.comdntb.gov.uasigmaaldrich.comnih.gov Pharmacological inhibition of PKC activity suppressed the differentiation induced by Vibsanin A, further supporting PKC as a key target. aacrjournals.orgfigshare.comdntb.gov.ua While the provided information focuses on Vibsanin A's activation of PKC, the structural similarity within the vibsane family suggests potential interactions between this compound and PKC as well, although the nature of this interaction (activation or inhibition) would require specific investigation for this compound. Some sources list Vibsanin A as both a PKC activator and HSP90 inhibitor. medchemexpress.comtargetmol.commedkoo.commedchemexpress.com

Isoform Selectivity and C1 Domain Interactions

PKC isoforms exhibit differential activation and cellular localization, contributing to their diverse roles. frontiersin.orgias.ac.in The activation of cPKCs and nPKCs involves their translocation to the cell membrane and binding of second messengers like diacylglycerol (DAG) or phorbol (B1677699) esters to their C1 domains. frontiersin.orgfrontiersin.org The C1 domain is a key binding site for many natural and synthetic PKC modulators. oup.comfrontiersin.orgx-mol.netexlibrisgroup.comresearchgate.net

Studies on Vibsanin A have investigated its binding mode with PKC C1 domains. researchgate.netx-mol.netexlibrisgroup.com Experimental and molecular dynamics simulations suggest that the ester group in Vibsanin A is involved in forming CH–O hydrogen bonds with PKC C1 domains. researchgate.netx-mol.netexlibrisgroup.com This interaction with the C1 domain is crucial for the activation of conventional and novel PKC isoforms. frontiersin.orgresearchgate.net While Vibsanin A has been shown to bind to and activate various PKC isoforms, the degree of isoform selectivity can vary among different PKC ligands. aacrjournals.orgfrontiersin.orgresearchgate.net Some compounds have shown little selectivity among tested PKC isozymes, while others, through structural modifications, have achieved enhanced selectivity for novel PKC isozymes. researchgate.net Further research would be needed to determine the specific PKC isoform selectivity profile of this compound and its precise interactions with the C1 domains.

Intracellular Signaling Pathway Perturbations

Induction of Apoptotic Pathways (e.g., mitochondrial-mediated, caspase cascades)

Some this compound derivatives have demonstrated the ability to induce apoptosis in cancer cells. Specifically, one study indicated that a this compound analogue promoted HL-60 cell apoptosis through a mitochondrial-mediated pathway. researchgate.netresearchgate.net Apoptosis, or programmed cell death, is a crucial process involving a cascade of events, often initiated through mitochondrial pathways or death receptor pathways, ultimately leading to the activation of caspases, which are key executioners of cell death. abcam.cn While the precise mechanisms by which this compound itself triggers these pathways are still under investigation, findings on its derivatives suggest a potential to target mitochondrial function, leading to the release of pro-apoptotic factors and subsequent caspase activation. researchgate.netabcam.cnembopress.org

Cellular Biological Responses

This compound and its related compounds have been observed to elicit several significant cellular biological responses, particularly in the context of cancer and immune cells.

Inhibition of Cellular Proliferation

This compound derivatives have shown anti-proliferative effects against various cancer cell lines. researchgate.net For instance, a vibsanin A analog, referred to as vibsanin A analog C (VAC), exhibited anti-proliferative activity, which was suggested to be due to HSP90 inhibition. nih.gov Another study on vibsanin B derivatives, which share a similar scaffold with this compound, also highlighted their potential as HSP90 C-terminal inhibitors with considerable potential as anticancer agents, demonstrating potent antiproliferative effects against cell lines such as A549, HepG-2, and HeLa cells. researchgate.netnih.gov

Here is a table summarizing the antiproliferative effects of a vibsanin B derivative (compound 5a) on different cancer cell lines:

Cell LineIC₅₀ (µM)
A5497.35 ± 0.097
HepG-27.727 ± 0.10
HeLa8.02 ± 0.065

Note: Data extracted from research on vibsanin B derivatives, structurally related to this compound. researchgate.net

Induction of Cell Cycle Arrest (e.g., G1, G2/M phases)

Induction of cell cycle arrest is a mechanism by which the proliferation of cancer cells can be inhibited. nih.govmedsci.org Some studies on related vibsane-type diterpenoids, such as vibsanin A, have indicated the induction of G1 cell cycle arrest in acute myeloid leukemia (AML) cells. nih.gov Cell cycle arrest can occur at different phases, including G1 and G2/M, preventing cells from progressing through the cell cycle and dividing. mdpi.comnih.govbiorxiv.org While direct studies on this compound's effect on cell cycle arrest are less documented in the provided results, the activity observed for related compounds suggests this as a potential area of investigation for this compound as well.

Promotion of Cellular Differentiation (e.g., myeloid leukemia cell differentiation)

Vibsane-type diterpenoids, notably vibsanin A, have been shown to induce differentiation of myeloid leukemia cells. aacrjournals.orgnih.gov This differentiation-inducing activity of vibsanin A was found to be mediated through the activation of protein kinase C (PKC). nih.govaacrjournals.orgnih.govx-mol.net Differentiation therapy aims to induce cancer cells to mature into less proliferative or non-proliferative cell types. nih.govaacrjournals.org Vibsanin A's ability to sensitize AML cells to differentiation induced by tyrosine kinase inhibitors further highlights the potential of this class of compounds in differentiation-based therapeutic strategies. nih.govsigmaaldrich.com While the specific role of this compound in promoting differentiation requires further research, the activity of vibsanin A suggests that other vibsane-type diterpenoids may also possess this property.

Modulation of Leukocyte Migration and Chemotaxis in Cellular and Animal Models

Research on vibsanin B, another vibsane-type diterpenoid, has demonstrated its ability to inhibit interstitial leukocyte migration and chemotaxis in cellular and animal models. aai.orgnih.govaai.org Leukocyte migration and chemotaxis are essential processes in the inflammatory response, where leukocytes move towards sites of inflammation or injury guided by chemoattractant signals. nih.govresearchgate.net Vibsanin B was found to preferentially target HSP90β, and its inhibitory effect on leukocyte migration was associated with the downregulation of phosphorylated Akt and p38 levels. aai.orgresearchgate.net These findings suggest that vibsane-type diterpenoids can modulate immune cell movement, which could have implications for inflammatory diseases. aai.org Studies on this compound's effects on leukocyte migration and chemotaxis would be valuable to determine if it shares this property with vibsanin B.

Impact on Cellular Oxidative Stress Responses

While direct information on this compound's impact on cellular oxidative stress responses is limited in the provided search results, oxidative stress is a state of imbalance between reactive oxygen species (ROS) and antioxidants, which can lead to cellular damage and is implicated in various diseases, including cancer and inflammatory conditions. scirp.orgpharmanord.co.uk Antioxidants, such as Vitamin C, are known to modulate oxidative stress responses by scavenging free radicals and protecting against oxidative damage. pharmanord.co.uknih.govmdpi.comarvojournals.orgresearchgate.net Given the biological activities observed for vibsane-type diterpenoids, it is plausible that they could also influence cellular oxidative stress pathways, either directly or indirectly through their interactions with cellular targets like HSP90 or PKC, which are involved in various cellular signaling pathways that can be affected by or can modulate oxidative stress. researchgate.netaai.orgmedchemexpress.com Further research is needed to specifically investigate the effects of this compound on cellular oxidative stress responses.

Advanced Research Methodologies and Computational Studies

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are crucial computational techniques used to investigate the binding interactions between small molecules like Vibsanin C and its derivatives with target proteins. These methods help predict binding poses, affinities, and the stability of the resulting complexes, offering valuable information for understanding the molecular basis of a compound's activity and guiding the design of more potent analogues.

Studies on this compound derivatives have utilized docking analysis to understand their interaction with Heat Shock Protein 90 (Hsp90), a prominent target in cancer and other diseases researchgate.net. Based on structure-activity relationships and docking predictions, novel this compound analogues have been designed and synthesized, focusing on modifications at specific positions like C18 researchgate.net. Docking studies have also been applied to Vibsanin B, a related vibsane diterpenoid, showing its ability to bind to the C-terminal domain of HSP90β acs.orgnih.gov. These computational predictions have been supported by experimental methods like pull-down assays acs.orgnih.gov.

Molecular dynamics simulations are employed to further explore the stability of protein-ligand complexes over time and gain deeper insights into the dynamic nature of their interactions mdpi.comresearchgate.net. While specific MD simulation data for this compound was not extensively detailed in the search results, related studies on Vibsanin A have used MD simulations to analyze its binding mode with protein kinase C (PKC) C1 domains, revealing the involvement of specific functional groups like the ester group in hydrogen bonding x-mol.net. MD simulations are a viable method for investigating the underlying dynamics of protein-ligand interactions and can provide valuable assessments in explaining drug resistance researchgate.net.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are computational drug discovery techniques used to identify potential new ligands with similar biological activity to a known compound, such as this compound, or to screen large databases of compounds against a specific target protein. A pharmacophore model represents the essential 3D spatial and electronic features required for a molecule to interact effectively with a biological target peerj.commedsci.org. Virtual screening uses these models or docking simulations to search chemical databases for compounds that match the required features or predicted binding modes mdpi.commedsci.org.

While direct application of pharmacophore modeling and virtual screening specifically for identifying novel this compound-like ligands was not explicitly detailed, these techniques have been used in the context of related compounds and targets. For instance, pharmacophore modeling and virtual screening have been employed to identify potential inhibitors of HSP90, a target relevant to this compound research researchgate.netdntb.gov.ua. Structure-based pharmacophore models can be generated from the binding site of a target protein, and these models are then used to screen large libraries of compounds mdpi.commedsci.org. This process helps to identify potential lead compounds with different chemical scaffolds but similar predicted activity medsci.org.

Network Pharmacology Applications for Systems-Level Understanding

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases within biological networks. It moves beyond the traditional "one drug, one target" paradigm to understand how a compound might affect multiple targets and pathways simultaneously, providing a more holistic view of its pharmacological effects nih.govnih.gov.

Network pharmacology has been applied to study the anti-cancer activity of vibsane-type diterpenes, including compounds related to this compound, isolated from Viburnum odoratissimum nih.govfigshare.com. This approach involves constructing compound-target networks and target-pathway networks to identify potential targets and related signaling pathways nih.govfigshare.com. In one study focusing on the effects of vibsane-type diterpenes on lung cancer, network pharmacology predicted potential targets such as EGFR and key pathways like PI3K/Akt nih.govfigshare.com. Experimental verification, including molecular docking and techniques like Drug Affinity Responsive Target Stability (DARTS), was then used to confirm these predictions, indicating that Vibsanol C, a vibsane-type diterpene, might directly target EGFR and affect the PI3K/Akt pathway nih.govfigshare.com.

Activity-Based Protein Profiling (ABPP) for Target Identification

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the functional state of enzymes within complex biological systems and to directly discover and validate the protein targets of bioactive small molecules nih.govnih.govsioc-journal.cn. ABPP employs small chemical probes that selectively and covalently bind to the active sites of proteins, allowing for their capture and analysis, often using mass spectrometry nih.govnih.govrsc.org.

While the search results did not explicitly mention ABPP being used with this compound itself, a study on the related compound Vibsanin B utilized ABPP to identify its preferential target aai.org. This research revealed that Vibsanin B preferentially targets HSP90β over HSP90α aai.org. This demonstrates the utility of ABPP in pinpointing the specific protein targets of vibsane-type diterpenoids within a complex proteome. ABPP is a valuable tool for understanding the molecular mechanisms of compounds and accelerating drug discovery by identifying and validating targets nih.govnih.gov.

Utilization of In Vitro and In Vivo Model Systems for Mechanistic Elucidation (excluding human clinical trials)

In vitro (cell-based) and in vivo (animal) model systems are essential for elucidating the biological activities and underlying mechanisms of compounds like this compound. These models allow researchers to study the effects of the compounds in a controlled environment and within a living organism, respectively, before any potential human testing.

In vitro studies on this compound derivatives have evaluated their antiproliferative activity against various cancer cell lines, such as A549, HepG-2, and HeLa cells researchgate.net. Mechanistic investigations in cell lines like HL-60 have indicated that certain this compound analogues can promote apoptosis through pathways like the mitochondrial-mediated apoptosis pathway researchgate.net. Assays such as MTT/MTS are widely used in vitro to evaluate the preliminary anticancer activity of natural products and their derivatives uni-freiburg.de. Other in vitro techniques employed include Annexin V-FITC/PI, AO/EB, and Hoechst 33258 staining to detect apoptosis, JC-1 fluorescence to assess mitochondrial membrane potential, and various probes to measure reactive oxygen species (ROS) and oxidative stress nih.govresearchgate.net. Transwell assays have also been used to study the effect of related vibsane diterpenoids like Vibsanin B on cell migration aai.org.

Future Perspectives and Research Directions

Development of Next-Generation Vibsanin C Analogues with Enhanced Selectivity

A significant area of future research involves the design and synthesis of this compound analogues with enhanced selectivity and potency. Structure-activity relationship (SAR) studies have been initiated to understand how modifications to the this compound scaffold influence its biological activity researchgate.netnih.gov. For instance, studies focusing on the C18 position of this compound analogues have shown promising results in terms of Hsp90 inhibitory activity researchgate.netnih.gov. Analogues with modifications at the C4, C7, and C8 positions have also been designed and synthesized based on docking predictions and SARs researchgate.netacs.orgfigshare.com.

Interactive Table 1: Examples of this compound Analogues and Hsp90 Inhibitory Activity

AnalogueModification SiteHsp90 IC₅₀ (µM)Reference
Analogue 29C18 position emphasis0.39 researchgate.netnih.gov
Analogue 31C18 position emphasis0.27 researchgate.netnih.gov
Compound 12f (Vibsanin B scaffold)C18, C4, C7, C8 positions1.12 (against SK-BR-3) acs.orgfigshare.com

Future efforts will likely focus on fine-tuning these modifications to improve target specificity, reduce off-target effects, and potentially enhance efficacy against specific diseases, such as cancer, viral infections, neurodegenerative diseases, and inflammation, where Hsp90 plays a pathogenic role researchgate.netresearchgate.net. The goal is to develop compounds that retain the beneficial activities of this compound while minimizing potential drawbacks.

Elucidation of Remaining Unidentified Molecular Mechanisms

While some progress has been made in understanding the molecular mechanisms of vibsane-type diterpenoids, including the interaction of this compound with targets like Hsp90, there are still unidentified mechanisms that warrant further investigation researchgate.netresearchgate.net. For example, studies suggest that this compound can directly bind to the C-terminus of Hsp90 researchgate.netfigshare.com. Mechanism studies on analogue 29 indicated promotion of HL-60 cell apoptosis via the mitochondrial-mediated apoptosis pathway researchgate.netnih.gov. However, the complete network of interactions and downstream effects of this compound and its analogues is not yet fully understood. Future research should aim to identify all relevant molecular targets, signaling pathways, and cellular processes modulated by this compound using advanced biochemical and cell biology techniques uq.edu.au. Understanding these mechanisms in detail is crucial for rational drug design and predicting potential therapeutic applications.

Exploration of Chemoenzymatic Synthetic Routes for Complex Diterpenoids

The structural complexity of vibsane-type diterpenoids presents significant challenges for their chemical synthesis researchgate.netnih.gov. Exploring chemoenzymatic synthetic routes offers a promising avenue to overcome these difficulties and enable more efficient and sustainable production of this compound and its analogues chemrxiv.orgnih.govresearchgate.netresearchgate.net. Chemoenzymatic synthesis combines traditional chemical transformations with biocatalysis, leveraging the high selectivity and efficiency of enzymes researchgate.netresearchgate.net. Recent advances in bioinformatics, genetics, and enzyme engineering are bolstering the utility of chemoenzymatic approaches for complex natural products researchgate.netresearchgate.net. While the search results highlight chemoenzymatic synthesis efforts for other diterpenoid families like fusicoccanes and cyclopianes, demonstrating the feasibility of this approach for complex structures, specific research on the chemoenzymatic synthesis of this compound was not prominently featured chemrxiv.orgnih.govresearchgate.netresearchgate.net. Future research should investigate identifying and engineering enzymes involved in the biosynthesis of vibsane-type diterpenoids in Viburnum species or related pathways. This could lead to the development of novel chemoenzymatic strategies for the scalable and stereoselective synthesis of this compound and its derivatives, facilitating further research and potential development.

Q & A

Q. How should conflicting results from in silico vs. in vitro assays for this compound be addressed?

  • Methodological Answer: Reconcile discrepancies by refining computational models (e.g., adjusting force fields in docking simulations) and repeating assays under varied conditions (e.g., pH, temperature). Publish negative results to inform model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.